molecular formula C21H18N4OS3 B2961924 1-((2,5-dimethylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223926-15-5

1-((2,5-dimethylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2961924
CAS No.: 1223926-15-5
M. Wt: 438.58
InChI Key: HHGIPLWJFHASHZ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno-fused triazolopyrimidine class, characterized by a bicyclic core integrating thiophene and triazolopyrimidine moieties. The structure features a 2,5-dimethylbenzylthio group at position 1 and a thiophen-2-ylmethyl substituent at position 2.

Properties

IUPAC Name

12-[(2,5-dimethylphenyl)methylsulfanyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS3/c1-13-5-6-14(2)15(10-13)12-29-21-23-22-20-24(11-16-4-3-8-27-16)19(26)18-17(25(20)21)7-9-28-18/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGIPLWJFHASHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2,5-dimethylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C17H19N5SC_{17}H_{19}N_5S. Its structural representation reveals a thieno-triazolo-pyrimidinone framework with thioether and thiophene substituents that may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound is limited but indicates several promising areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant anticancer properties. The triazole and pyrimidine moieties are known to interact with various molecular targets involved in cancer cell proliferation and survival.
  • Antimicrobial Properties : Compounds containing thioether groups have demonstrated antimicrobial activity against a range of pathogens. The presence of the thiophenyl group may enhance this effect by increasing membrane permeability or disrupting cellular processes.
  • Enzyme Inhibition : The compound's structure suggests potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, derivatives of similar compounds have been shown to inhibit enzymes like tyrosinase and various kinases.

Case Studies and Experimental Data

While direct studies on this specific compound are scarce, related compounds provide insight into potential biological activities:

  • Antitumor Activity : A study on thiazolidinone derivatives indicated that structural modifications can lead to enhanced activity against cancer cell lines such as TK-10 and HT-29. These findings could be extrapolated to predict similar activities for our compound due to structural similarities .
  • Antimicrobial Effects : Research on thiosemicarbazide derivatives revealed potent antibacterial activity, suggesting that the thioether functionality in our compound could result in comparable effects .

The exact mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, based on analogous compounds:

  • Cell Cycle Arrest : Many triazole-containing compounds induce cell cycle arrest in cancer cells by modulating signaling pathways.
  • Apoptosis Induction : Similar structures have been shown to activate apoptotic pathways in tumor cells through mitochondrial dysfunction and caspase activation.

Comparative Analysis Table

Compound TypeActivity TypeReference
ThiazolidinonesAntitumor
ThiosemicarbazidesAntibacterial
Triazole DerivativesEnzyme Inhibition

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents (Positions) Synthesis Yield (%) Biological Activity (IC₅₀ or EC₅₀) Reference
Target Compound Thieno[2,3-e]triazolo[4,3-a]pyrimidine 1: 2,5-Dimethylbenzylthio; 4: Thiophen-2-ylmethyl N/A N/A
2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide Thieno[2,3-d]pyrimidine 2: Chloroacetohydrazide 46–86 IC₅₀: 5.07 µM (PC-3 cells)
Phenylthieno[2,3-b]pyridin-4(7H)-one derivatives Thieno[2,3-b]pyridine 7: Phenyl; variable substituents at C2/C3 46–86 Moderate cytotoxicity (HL-7702, A549)
Thieno[2,3-d]pyrimidin-4-ol-1,2,3-triazole hybrids Thieno[2,3-d]pyrimidine 4: Triazole-linked aryl/alkyl groups 60–78 Antimicrobial (MIC: 12.5–50 µg/mL)
3-(3-Methyl-4-oxo-7-phenylthieno[2,3-b]pyridin-2-yl)-3-oxopropyl 4-chlorobenzoate Thieno[2,3-b]pyridine 2: 4-Chlorobenzoyloxypropyl 46–86 N/A

Key Observations:

Core Structure Influence: The thieno[2,3-e]triazolo[4,3-a]pyrimidine core in the target compound differs from the more common thieno[2,3-d]pyrimidine or thieno[2,3-b]pyridine scaffolds in analogues. This structural variation may alter π-π stacking interactions in biological targets . Triazolo-fused systems (e.g., target compound and ’s derivatives) exhibit enhanced metabolic stability compared to non-fused pyrimidines due to reduced susceptibility to enzymatic oxidation .

Substituent Effects: The 2,5-dimethylbenzylthio group in the target compound likely improves membrane permeability compared to smaller substituents (e.g., chloroacetohydrazide in ’s compound). The methyl groups may reduce steric hindrance while maintaining hydrophobic interactions .

Table 3: Comparative Bioactivity Data

Compound Cell Line/Assay Activity (IC₅₀, µM) Selectivity Index Reference
Target Compound N/A Pending N/A N/A
2-Chloro-N'-(thieno[2,3-d]pyrimidinyl) PC-3 (prostate cancer) 5.07 >5
Thieno[2,3-b]pyridin-4(7H)-ones HL-7702 (liver), A549 (lung) 10–20 Low
Triazole-thieno[2,3-d]pyrimidines Microbial strains MIC: 12.5–50 µg/mL Moderate
  • Cytotoxicity: ’s thieno[2,3-d]pyrimidine derivative shows potent activity against PC-3 cells (IC₅₀: 5.07 µM), attributed to the chloroacetohydrazide group’s electrophilic reactivity . The target compound’s thioether and thiophene groups may confer distinct selectivity profiles.
  • Antimicrobial Activity: Triazole-linked thieno[2,3-d]pyrimidines () exhibit broad-spectrum activity, suggesting that the target compound’s triazolopyrimidine core could similarly target microbial enzymes .

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